molecular formula C17H19N5OS B2551133 N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-22-2

N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2551133
CAS RN: 872988-22-2
M. Wt: 341.43
InChI Key: FDFNUBNIZKLAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Scientific Research Applications

Drug Discovery

Compounds with a 1,2,4-triazole core are often used in drug discovery due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . For example, many prominent medicinal compounds having a 1,2,4-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Anticancer Agents

1,2,4-triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity. Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Agents

1,2,4-triazole derivatives have also been used as antimicrobial agents. They have shown diverse pharmacological activities, including antimicrobial activity .

Analgesic and Anti-inflammatory Agents

1,2,4-triazole derivatives have been used as analgesic and anti-inflammatory agents .

Antioxidant Agents

1,2,4-triazole derivatives have shown antioxidant activity .

Antiviral Agents

1,2,4-triazole derivatives have been used as antiviral agents .

Enzyme Inhibitors

1,2,4-triazole derivatives have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

1,2,4-triazole derivatives have been used as antitubercular agents .

Future Directions

The future directions for “N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNUBNIZKLAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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